Antimony tris(bis(2-ethylhexyl)dithiocarbamate)

CAS No.: 15991-76-1

Cat. No.: VC18392431

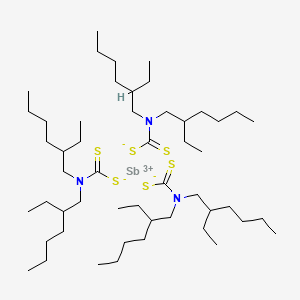

Molecular Formula: C51H102N3S6Sb

Molecular Weight: 1071.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15991-76-1 |

|---|---|

| Molecular Formula | C51H102N3S6Sb |

| Molecular Weight | 1071.5 g/mol |

| IUPAC Name | antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |

| Standard InChI | InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |

| Standard InChI Key | FPLFMZZKSXPSQO-UHFFFAOYSA-K |

| Canonical SMILES | CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |

Introduction

Chemical Identity and Structural Characteristics

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) belongs to the family of metal dithiocarbamates, where the antimony(III) center is chelated by three dithiocarbamate ligands. Each ligand features a dithiocarbamate group () bonded to two 2-ethylhexyl substituents, contributing to the compound’s lipophilicity and steric bulk. The coordination geometry around antimony is typically trigonal bipyramidal or octahedral, depending on the ligand arrangement and solvent interactions . The 2-ethylhexyl groups enhance solubility in nonpolar media, making the compound suitable for applications in hydrophobic matrices.

Synthesis and Manufacturing Processes

The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) follows a methodology analogous to bismuth dithiocarbamate complexes described in patent literature . The general reaction involves:

Key Steps:

-

Ligand Preparation: Bis(2-ethylhexyl)amine reacts with carbon disulfide in acetone under cooled conditions (below 10°C) to form the dialkyldithiocarbamic acid, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .

-

Metal Coordination: Antimony trichloride is added to the sodium dithiocarbamate solution in acetone, facilitating ligand substitution and precipitation of the antimony complex. The product is isolated via solvent evaporation and purified through methanol washes .

Optimization Considerations:

-

Solvent Choice: Acetone is preferred due to its inertness and ability to dissolve both reactants while precipitating the product.

-

Temperature Control: Reactions are conducted below 60°C to prevent ligand degradation .

Physical and Chemical Properties

*The physical state depends on the ligand’s branching; linear alkyl derivatives tend to solidify, while branched analogs remain viscous .

Industrial Applications and Functional Uses

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is primarily employed in industrial lubricants and greases, where its properties enhance performance under extreme pressures:

-

Thread Compounds: Used in offshore drilling pipelines to seal threaded connections and prevent leakage. The compound’s adhesion to metal surfaces and resistance to oxidation ensure long-term reliability .

-

Jacking Greases: Applied in mining machinery to reduce friction during equipment assembly. Its thermal stability prevents breakdown under high-stress conditions .

The compound’s efficacy stems from the antimony-sulfur bonds, which form protective films on metal surfaces, reducing wear and corrosion .

Comparative Analysis with Related Metal Dithiocarbamates

| Parameter | Antimony Derivative | Bismuth Derivative |

|---|---|---|

| Thermal Stability | Moderate (decomposes >120°C) | High (stable up to 200°C) |

| Toxicity | High (skin sensitizer) | Low |

| Primary Use | Industrial greases | Lubricant additives |

| Biodegradability | Not readily biodegradable | Variable |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume